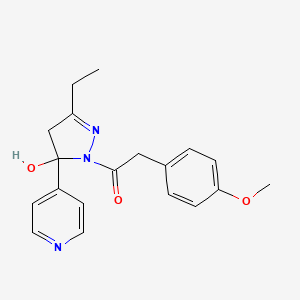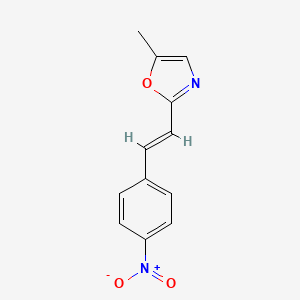
5-Methyl-2-(4-nitrostyryl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(4-nitrostyryl)oxazole: is a chemical compound with the following structural formula:
C11H8N2O3
It consists of a five-membered oxazole ring with a methyl group at position 5 and a nitrostyryl group attached to position 2. The nitrostyryl moiety imparts conjugation and electronic properties to the compound.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 2-acetyl-5-methylfuran with 4-nitrobenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, resulting in the formation of 5-Methyl-2-(4-nitrostyryl)oxazole.
Reaction Conditions: The reaction typically occurs in a solvent such as ethanol or acetonitrile, with sodium hydroxide as the base catalyst. Heating the reaction mixture facilitates the condensation process.
Industrial Production Methods: While not widely used industrially, this compound can be synthesized on a laboratory scale for research purposes.
Analyse Des Réactions Chimiques
Reactivity: 5-Methyl-2-(4-nitrostyryl)oxazole is susceptible to various chemical transformations:
Oxidation: The nitro group can be reduced to an amino group.
Substitution: The methyl group at position 5 can undergo substitution reactions.
Conjugate Addition: The styryl moiety allows for Michael addition reactions.
Reduction: Sodium borohydride (NaBH₄) or hydrogenation catalysts (e.g., Pd/C).
Substitution: Halogens (e.g., Br₂, Cl₂) or alkylating agents.
Michael Addition: Nucleophiles (e.g., amines, thiols).
Major Products: The major products depend on the specific reaction conditions. Reduction leads to the corresponding amino derivative, while substitution results in various substituted oxazoles.
Applications De Recherche Scientifique
Chemistry:
Fluorescent Probes: Due to its styryl group, this compound can serve as a fluorescent probe for biological imaging.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules.
Biological Studies: Researchers use it to investigate cellular processes and protein interactions.
Antibacterial Properties: Some derivatives exhibit antibacterial activity.
Materials Science: Its conjugated system makes it useful for organic electronics and optoelectronic devices.
Mécanisme D'action
The exact mechanism of action for 5-Methyl-2-(4-nitrostyryl)oxazole remains an active area of research. It likely interacts with cellular components, affecting signaling pathways or enzyme activity.
Comparaison Avec Des Composés Similaires
While this compound is unique due to its specific substitution pattern, related compounds include other styryl oxazoles and nitro-substituted aromatic systems.
Propriétés
Formule moléculaire |
C12H10N2O3 |
|---|---|
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
5-methyl-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,3-oxazole |
InChI |
InChI=1S/C12H10N2O3/c1-9-8-13-12(17-9)7-4-10-2-5-11(6-3-10)14(15)16/h2-8H,1H3/b7-4+ |
Clé InChI |
RDOXWBUYSARMFQ-QPJJXVBHSA-N |
SMILES isomérique |
CC1=CN=C(O1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CC1=CN=C(O1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Difluoromethyl)thio]-2-nitroaniline](/img/structure/B12868651.png)
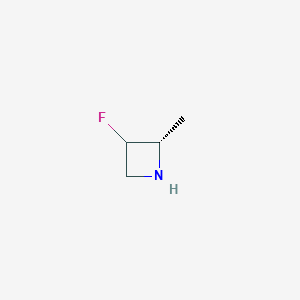
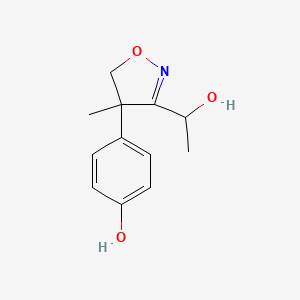
![2-(Methylthio)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12868685.png)
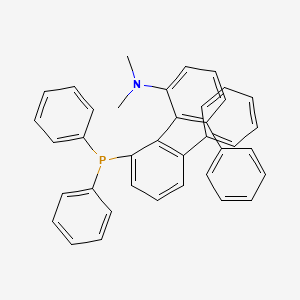
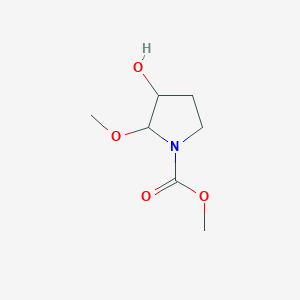
![2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole](/img/structure/B12868697.png)
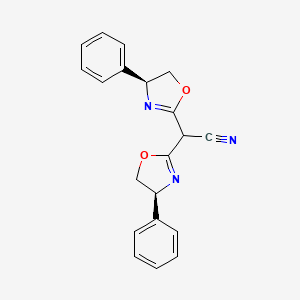
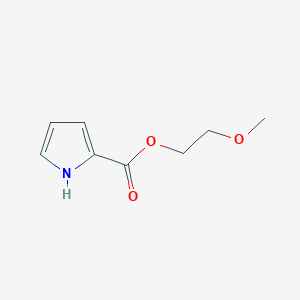
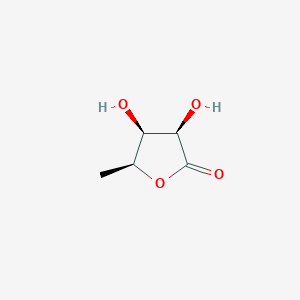
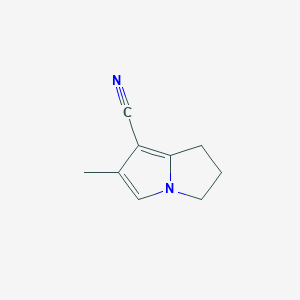
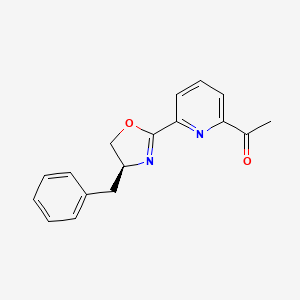
![2-Chlorobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12868749.png)
